molecular formula C15H13ClFNO4S B11500120 N-[(4-chlorophenyl)sulfonyl]-N-(2-fluorobenzyl)glycine

N-[(4-chlorophenyl)sulfonyl]-N-(2-fluorobenzyl)glycine

Cat. No.: B11500120
M. Wt: 357.8 g/mol
InChI Key: GXQZXGIBZTUKLB-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)sulfonyl]-N-(2-fluorobenzyl)glycine is an organic compound that belongs to the class of sulfonyl glycine derivatives This compound is characterized by the presence of a sulfonyl group attached to a glycine backbone, with additional substituents including a 4-chlorophenyl group and a 2-fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)sulfonyl]-N-(2-fluorobenzyl)glycine typically involves the following steps:

    Formation of the Sulfonyl Chloride Intermediate: The initial step involves the reaction of 4-chlorobenzenesulfonyl chloride with glycine in the presence of a base such as sodium hydroxide. This reaction forms the sulfonyl glycine intermediate.

    N-Alkylation: The intermediate is then subjected to N-alkylation using 2-fluorobenzyl bromide in the presence of a suitable base like potassium carbonate. This step results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)sulfonyl]-N-(2-fluorobenzyl)glycine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives at the benzylic position.

Scientific Research Applications

N-[(4-chlorophenyl)sulfonyl]-N-(2-fluorobenzyl)glycine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)sulfonyl]-N-(2-fluorobenzyl)glycine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)glycine
  • N-(4-bromobenzyl)-N-[(4-chlorophenyl)sulfonyl]glycine
  • N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycine

Uniqueness

N-[(4-chlorophenyl)sulfonyl]-N-(2-fluorobenzyl)glycine is unique due to the presence of both a 4-chlorophenyl group and a 2-fluorobenzyl group. This specific combination of substituents imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C15H13ClFNO4S

Molecular Weight

357.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-[(2-fluorophenyl)methyl]amino]acetic acid

InChI

InChI=1S/C15H13ClFNO4S/c16-12-5-7-13(8-6-12)23(21,22)18(10-15(19)20)9-11-3-1-2-4-14(11)17/h1-8H,9-10H2,(H,19,20)

InChI Key

GXQZXGIBZTUKLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl)F

Origin of Product

United States

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